molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4

2,4-Dihydrochromeno[4,3-c]pyrazole

Cat. No.: B1309234
CAS No.: 74618-03-4
M. Wt: 172.18 g/mol
InChI Key: HESSNIBRKZKEDT-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The synthesis of pyrazole derivatives, including 2,4-Dihydrochromeno[4,3-c]pyrazole, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Biochemical Analysis

Biochemical Properties

2,4-Dihydrochromeno[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, which are crucial in the synthesis of pyrazole derivatives . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, leading to changes in the concentrations of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions. The compound’s function can be modulated by its presence in different subcellular environments, influencing its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of hydrazine monohydrate or phenylhydrazine with ethyl acetoacetate, benzaldehyde, and malononitrile . This reaction is often carried out under solvent-free conditions at elevated temperatures (e.g., 100°C) in the presence of a catalyst such as maltose . The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromeno-pyrazoles.

Comparison with Similar Compounds

2,4-Dihydrochromeno[4,3-c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its fused chromene-pyrazole system provides a versatile scaffold for the development of novel compounds with diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

1,4-dihydrochromeno[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNIBRKZKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319586
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74618-03-4
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4-Dihydrochromeno[4,3-c]pyrazoles interesting as potential antitumor agents?

A: Research indicates that certain derivatives within this class demonstrate promising in vitro antitumor activity. Specifically, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole exhibited potent activity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. [] This suggests that further exploration of this chemical scaffold could lead to the development of novel antitumor therapies.

Q2: What are the common synthetic strategies for obtaining 2,4-Dihydrochromeno[4,3-c]pyrazoles?

A: A key method highlighted in the research involves utilizing readily available flavanone derivatives as starting materials. One efficient approach involves reacting flavanone-4-arylhydrazones with a Vilsmeier reagent, specifically Bis(trichloromethyl) carbonate in DMF, to yield the desired 4-phenyl-2,4-dihydrochromeno[4,3-c]pyrazoles. [, ] This method offers a relatively mild and straightforward route for synthesizing these compounds.

Q3: How does the structure of 2,4-Dihydrochromeno[4,3-c]pyrazoles influence their antitumor activity?

A: While the provided research focuses primarily on synthesis, it does highlight the superior antitumor activity of 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole compared to its 2,4-diaryl counterparts. [] This suggests that the position of the aryl substituents on the pyrazole ring significantly impacts the compound's interaction with its biological target and subsequent antitumor effects. Further research is needed to fully elucidate the structure-activity relationships within this class of compounds.

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